![molecular formula C13H19BFNO2 B1395657 (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid CAS No. 1332505-87-9](/img/structure/B1395657.png)
(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid
Overview
Description
“(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid” is a type of boronic acid, which is a highly valuable building block in organic synthesis . It is used in various chemical reactions, including the Suzuki–Miyaura coupling , which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
Synthesis Analysis
The synthesis of this compound involves the protodeboronation of pinacol boronic esters . This process is not well developed, but it has been reported that it can be catalyzed using a radical approach . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H18BFN2O2/c1-15-4-6-16 (7-5-15)9-10-2-3-11 (13 (17)18)12 (14)8-10/h2-3,8,17-18H,4-7,9H2,1H3 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling , which is a process that conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . It is also used in the protodeboronation of pinacol boronic esters .Scientific Research Applications
Pharmaceutical Testing
“(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid” is used as a reference standard in pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .
Anticancer Research
Benzoxazoles, a class of compounds to which “(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid” belongs, have been studied for their potential anticancer activity . Some benzoxazoles show potential anticancer activity, while others show lung cancer selective properties at low concentrations where healthy cells are unaffected .
Drug Development
The compound is used in the design of new compounds suitable as starting points for anticancer drug development . The synthesis of new benzoxazoles with pharmaceutically advantageous piperazine and fluorine moieties attached to them has been described .
Biological Activities
Benzoxazole analogues exhibit a broad spectrum of biological activities including anticancer, antifungal, antituberculosis, mPGES-1 inhibitor, 5-HT receptor antagonist, CETP inhibitor, and antiplasmodial activities .
Cytotoxicity Studies
The compound and its corresponding precursors have been evaluated for cytotoxicity on human A-549 lung carcinoma cells and non-cancer HepaRG hepatocytes .
Molecular Docking
The compound can be used in molecular docking studies to understand its interactions with biological targets .
Future Directions
Mechanism of Action
Target of Action
The primary target of (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is the palladium (II) complex . This compound is used as an organoboron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .
Pharmacokinetics
It is known that boronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis . This susceptibility can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in the Suzuki–Miyaura coupling reaction, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action of (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction, in which this compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of the compound and its rapid transmetalation with palladium (II) complexes contribute to its efficacy .
properties
IUPAC Name |
[5-fluoro-2-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-2-3-12(15)8-13(11)14(17)18/h2-3,8,10,17-18H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYVZBSXGRWUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN2CCC(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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